molecular formula C11H10ClN5O B11427659 N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]cyclopropanecarboxamide

N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]cyclopropanecarboxamide

Cat. No.: B11427659
M. Wt: 263.68 g/mol
InChI Key: UQAIKFJPOKRZNZ-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]cyclopropanecarboxamide is a compound that features a tetrazole ring, a cyclopropane carboxamide group, and a chlorophenyl group. The tetrazole ring is known for its stability and diverse biological activities, making this compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]cyclopropanecarboxamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a [3+2] cycloaddition reaction between a nitrile and an azide. This reaction is often carried out in the presence of a catalyst such as copper(I) chloride.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a substitution reaction, where a suitable chlorinated aromatic compound is reacted with the tetrazole derivative.

    Formation of the Cyclopropanecarboxamide Group: The final step involves the formation of the cyclopropanecarboxamide group, which can be achieved through an amide coupling reaction using a cyclopropanecarboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The tetrazole ring can undergo oxidation reactions, often resulting in the formation of tetrazole N-oxides.

    Reduction: Reduction reactions can convert the tetrazole ring to its corresponding amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Tetrazole N-oxides.

    Reduction: Amine derivatives of the tetrazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its stability and bioisosteric properties.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Losartan: An angiotensin II receptor antagonist used to treat hypertension.

    Pentylene tetrazole: Used in models for anxiety and epilepsy.

    5-Phenyltetrazole: Used in the synthesis of oligonucleotides.

Uniqueness

N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]cyclopropanecarboxamide is unique due to its combination of a tetrazole ring, a chlorophenyl group, and a cyclopropanecarboxamide group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C11H10ClN5O

Molecular Weight

263.68 g/mol

IUPAC Name

N-[2-chloro-5-(tetrazol-1-yl)phenyl]cyclopropanecarboxamide

InChI

InChI=1S/C11H10ClN5O/c12-9-4-3-8(17-6-13-15-16-17)5-10(9)14-11(18)7-1-2-7/h3-7H,1-2H2,(H,14,18)

InChI Key

UQAIKFJPOKRZNZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2=C(C=CC(=C2)N3C=NN=N3)Cl

Origin of Product

United States

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